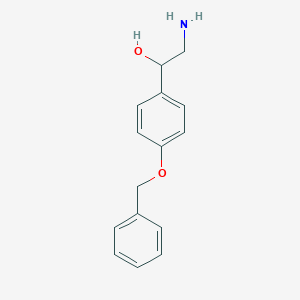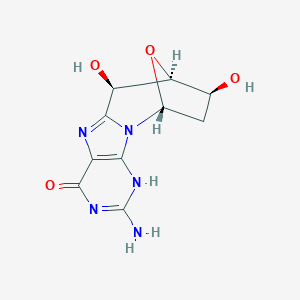![molecular formula C19H24N2O2 B017974 3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine CAS No. 107615-76-9](/img/structure/B17974.png)
3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine, also known as TMA-2, is a psychoactive drug that belongs to the amphetamine class of compounds. It is a derivative of the phenethylamine family of compounds and has been studied for its potential therapeutic applications in various fields.
Wirkmechanismus
3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine acts as a potent agonist of the serotonin receptor subtype 5-HT2A, which is involved in the regulation of various physiological processes such as mood, cognition, and perception. The activation of this receptor by 3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine leads to the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are responsible for the drug's psychoactive effects.
Biochemische Und Physiologische Effekte
3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces alterations in mood, perception, and cognition, leading to the drug's psychoactive effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine in lab experiments is its unique profile of activity in the central nervous system, which makes it a promising candidate for the treatment of various neurological disorders. However, the use of 3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine in lab experiments is limited by its potential for abuse and its potential to produce adverse effects in humans.
Zukünftige Richtungen
There are several potential future directions for the study of 3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine. One potential direction is the development of novel therapeutic agents based on the structure of 3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine that have improved efficacy and safety profiles. Another potential direction is the study of the long-term effects of 3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine on the central nervous system and its potential for producing addiction and dependence. Finally, the study of the pharmacokinetics and pharmacodynamics of 3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine could lead to a better understanding of its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine involves the reaction of 3,4-methylenedioxyphenylacetone with dimethylamine and isopropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through various chromatographic techniques to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and psychiatry. It has been shown to have a unique profile of activity in the central nervous system, making it a promising candidate for the treatment of various neurological disorders.
Eigenschaften
CAS-Nummer |
107615-76-9 |
|---|---|
Produktname |
3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine |
Molekularformel |
C19H24N2O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C19H24N2O2/c1-15(12-20(2)3)13-21-16-8-4-6-10-18(16)22-14-23-19-11-7-5-9-17(19)21/h4-11,15H,12-14H2,1-3H3 |
InChI-Schlüssel |
CRWUKXYUAKRFRM-UHFFFAOYSA-N |
SMILES |
CC(CN1C2=CC=CC=C2OCOC3=CC=CC=C31)CN(C)C |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2OCOC3=CC=CC=C31)CN(C)C |
Synonyme |
N,N,β-Trimethyl-12H-dibenzo[d,g][1,3,6]dioxazocine-12-propan-1-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




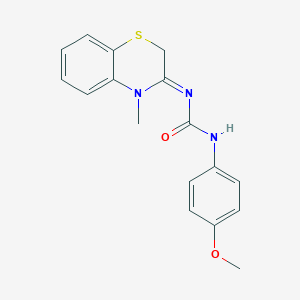
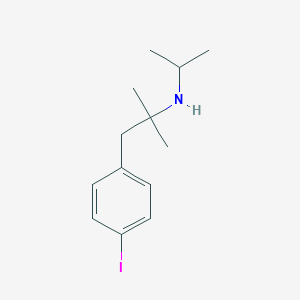
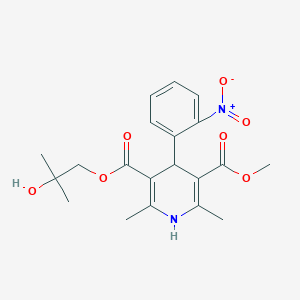

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)
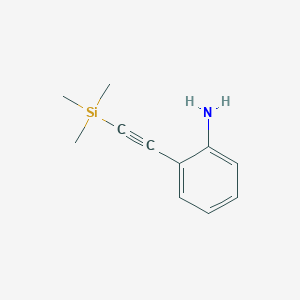
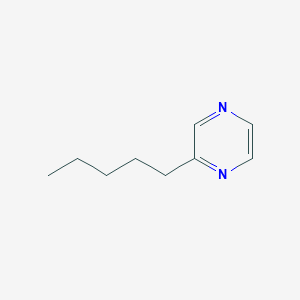

![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)
![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)

